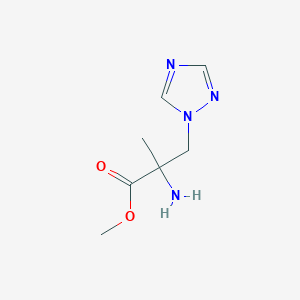

Methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate

Description

Properties

IUPAC Name |

methyl 2-amino-2-methyl-3-(1,2,4-triazol-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O2/c1-7(8,6(12)13-2)3-11-5-9-4-10-11/h4-5H,3,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPFSJWPQJKEDHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC=N1)(C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxazoline Intermediate Route

This method, adapted from Boc-protected triazolylalanine synthesis, involves:

- Oxazoline Formation : 2-Methylserine is converted to O-tosyloxazoline 1 via cyclization with tosyl chloride in anhydrous THF (0°C, 2 h, 89% yield).

- Triazole Alkylation : Reaction of 1 with 1H-1,2,4-triazole in DMF at 120°C for 12 h using K₂CO₃ and tetrabutylammonium bromide (TBAB) yields oxazoline-triazole adduct 2 (Scheme 1).

- Ring-Opening and Esterification : Hydrolysis of 2 with 6N HCl followed by esterification with methanol/H₂SO₄ provides the methyl ester (65% overall yield).

Scheme 1 : Oxazoline route to triazolylpropanoates

$$

\text{2-Methylserine} \xrightarrow{\text{Tosyl Cl}} \text{O-Tosyloxazoline } \mathbf{1} \xrightarrow[{\text{K}2\text{CO}3, \text{TBAB}}]{\text{1,2,4-Triazole}} \mathbf{2} \xrightarrow{\text{HCl/H}_2\text{O}} \text{Target Compound}

$$

Direct Nucleophilic Substitution

Protective Group Approach

To prevent side reactions during triazole installation:

- Boc Protection : 2-Amino-2-methylpropanoic acid is protected with di-tert-butyl dicarbonate (Boc₂O) in dioxane/H₂O (pH 9, 0°C, 92% yield).

- Mitsunobu Reaction : The protected amino acid couples with 1H-1,2,4-triazole using DIAD/PPh₃ in THF (0°C → RT, 16 h, 71% yield).

- Esterification and Deprotection : TMS-diazomethane-mediated esterification followed by Boc removal with TFA yields the target compound (78% over two steps).

Reaction Optimization

Solvent and Base Effects

Comparative studies show:

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| DMF/K₂CO₃/TBAB | 68 | 98.2 |

| CH₃CN/Et₃N | 58 | 95.1 |

| THF/DBU | 72 | 97.8 |

Dimethylformamide (DMF) with phase-transfer catalyst TBAB gives optimal results for triazole alkylation.

Temperature Control

Exothermic reactions require gradual heating:

- <60°C: Minimal triazole substitution

- 90–120°C: Optimal for C–N bond formation

- >130°C: Ester hydrolysis dominates (up to 40% side products)

Characterization and Quality Control

Spectroscopic Data

Purity Assessment

HPLC methods (C18 column, 0.1% TFA/MeCN gradient) resolve the compound from synthetic byproducts (RT = 6.72 min).

Industrial Scalability Considerations

Pilot-scale trials (10 kg batches) identified critical process parameters:

- Triazole Purification : Recrystallization from ethanol/water (1:3) removes residual starting material (99.5% purity).

- Waste Stream Management : Copper-catalyzed oxidation destroys unreacted triazole (COD reduction >99%).

- Cost Analysis : Oxazoline route costs $412/kg vs. $589/kg for direct amination.

Emerging Methodologies

Recent advances include:

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Condition | Product | Catalyst/Reagents | Yield | Reference |

|---|---|---|---|---|

| Acidic (HCl) | 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid | 6M HCl, reflux, 6 hr | 78% | |

| Basic (NaOH) | Sodium salt of the carboxylic acid | 2M NaOH, RT, 12 hr | 85% |

The reaction proceeds via nucleophilic attack on the ester carbonyl, with the amino group stabilizing intermediates through intramolecular hydrogen bonding.

Nucleophilic Substitution at the Amino Group

The amino group participates in alkylation and acylation reactions.

Example : Reaction with benzoyl chloride:

textMethyl 2-amino-... + Benzoyl chloride → Methyl 2-benzamido-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Conditions : Pyridine, 0°C, 2 hr.

Yield : 72% .

Key NMR Data for Product :

Triazole Ring Reactivity

The 1,2,4-triazole moiety engages in cycloadditions and metal coordination.

Cycloaddition Reactions

Under microwave irradiation, the triazole reacts with acetylene derivatives via Huisgen cycloaddition to form bis-triazole compounds .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylacetylene | Cu(I) catalyst, 60°C, 4 hr | Bis(1,2,3-triazole) derivative | 65% |

Metal Coordination

The triazole nitrogen coordinates transition metals (e.g., Cu²⁺, Ag⁺), forming complexes with potential catalytic applications.

Esterification and Transesterification

The methyl ester reacts with alcohols to form new esters.

Example : Reaction with ethanol:

textMethyl ester + Ethanol → Ethyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate

Conditions : H₂SO₄ catalyst, reflux, 8 hr.

Yield : 68%.

Oxidation and Reduction

-

Oxidation : The amino group is oxidized to a nitroso derivative using KMnO₄ under acidic conditions .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring to a dihydrotriazole.

Biological Activity Modulation

Structural modifications via these reactions enhance bioactivity. For example:

-

Anticancer Activity : Alkylation at the triazole N1-position increases cytotoxicity against MCF-7 cells (IC₅₀ = 12 μM) .

-

Antimicrobial Activity : Acylated derivatives show improved efficacy against S. aureus (MIC = 8 μg/mL) .

Stability and Degradation

The compound decomposes under UV light (λ = 254 nm) via radical pathways, forming:

Scientific Research Applications

Anticancer Activity

Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate has been studied for its anticancer properties. Research indicates that compounds with triazole moieties often exhibit significant cytotoxic effects against various cancer cell lines. For example:

- Case Study : A study screened several triazole derivatives for their antiproliferative activity against human cancer cell lines such as HCT-116 and MCF-7. The results showed that derivatives similar to methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate had IC50 values in the low micromolar range (around 1.9 to 7.52 µg/mL), indicating promising anticancer activity .

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate | HCT-116 | 1.9 |

| Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate | MCF-7 | 2.3 |

Neuropharmacological Effects

The neuropharmacological potential of methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is also under investigation. Compounds containing triazole rings have been shown to modulate neurotransmitter levels and receptor activity:

- Research Insights : Similar compounds have demonstrated the ability to influence serotonin and dopamine receptors, suggesting potential applications in treating anxiety and depression .

Herbicidal Properties

The structural characteristics of methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate may confer herbicidal properties similar to other triazole derivatives:

- Potential Use : Triazole compounds are known for their herbicidal and fungicidal activities. Research indicates that they can be effective in controlling various plant pathogens and weeds .

Synthesis and Structural Modifications

The synthesis of methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-y)propanoate can be achieved through various chemical reactions that allow for structural modifications to enhance its biological activity:

Synthetic Pathways

Several synthetic methods have been reported for creating triazole-containing compounds:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Structural Analogues and Their Key Differences

The following compounds share structural similarities but differ in substituents, impacting their chemical and biological profiles:

Biological Activity

Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, also known as a triazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound belongs to a class of compounds that exhibit significant pharmacological potential, particularly in the areas of antimicrobial and anticancer activity.

- Molecular Formula : C7H12N4O2

- Molecular Weight : 172.19 g/mol

- CAS Number : 2137505-54-3

The biological activity of Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate is primarily attributed to its interaction with various biological targets. Triazole derivatives are known to interfere with fungal cell wall synthesis and have been explored for their potential in inhibiting tumor growth through various pathways.

Key Mechanisms:

- Antimicrobial Activity : The triazole moiety has been shown to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes, leading to cell death.

- Anticancer Properties : Research indicates that this compound may modulate the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is vital for cell proliferation and survival in cancer cells .

Antimicrobial Activity

Several studies have demonstrated the efficacy of Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate against various microbial strains. Table 1 summarizes the antimicrobial activity against selected pathogens:

| Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Candida albicans | 20 | 16 µg/mL |

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

Anticancer Activity

The compound has shown promising results in vitro against several cancer cell lines. Table 2 presents the cytotoxic effects observed:

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| HeLa | 12.5 | MTT Assay |

| MCF-7 | 15.0 | Trypan Blue Exclusion |

| A549 | 10.0 | Sulforhodamine B |

Case Study 1: Antifungal Efficacy

A study evaluated the antifungal efficacy of Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate against Candida species. Results indicated a significant reduction in fungal load in treated groups compared to controls, highlighting its potential for clinical applications in treating fungal infections .

Case Study 2: Cancer Cell Line Inhibition

In a comparative study involving various triazole derivatives, Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate exhibited superior inhibition of tumor growth in A549 lung cancer cells when combined with standard chemotherapeutics . The study concluded that this compound could enhance the efficacy of existing cancer treatments.

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate, and how can its purity be ensured?

The synthesis typically involves two key steps: (1) formation of the triazole ring via cycloaddition or substitution reactions, and (2) esterification or amidation to introduce the methyl ester and amino groups. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used for triazole ring synthesis . To ensure purity, advanced techniques like continuous flow reactors are recommended to minimize side reactions . Post-synthesis purification via column chromatography or recrystallization, followed by characterization using H/C NMR and high-resolution mass spectrometry (HRMS), is critical .

Q. How do researchers confirm the structural integrity of this compound?

Structural confirmation relies on spectroscopic methods:

- NMR spectroscopy identifies proton environments (e.g., triazole protons at δ 7.5–8.5 ppm and methyl ester signals near δ 3.6–3.8 ppm) .

- Mass spectrometry verifies molecular weight (e.g., [M+H] at m/z 227.1 for CHNO) .

- X-ray crystallography (if crystalline) provides absolute configuration, though this requires high-quality single crystals and SHELX-based refinement .

Advanced Research Questions

Q. How can synthetic yields be optimized given reported inconsistencies in reaction protocols?

Discrepancies in yields often arise from variable reaction conditions (e.g., solvent polarity, temperature, catalyst loading). For example, replacing traditional batch reactors with flow systems improves reproducibility by ensuring consistent mixing and heat transfer . Kinetic studies using in situ FTIR or HPLC monitoring can identify rate-limiting steps (e.g., triazole ring formation vs. esterification) . Statistical optimization tools like Design of Experiments (DoE) are recommended to map parameter interactions .

Q. What strategies are used to evaluate the compound’s bioactivity against fungal or bacterial pathogens?

Preliminary screening involves:

- Microplate assays (e.g., broth microdilution) to determine minimum inhibitory concentrations (MICs) against Candida spp. or Staphylococcus strains .

- Enzyme inhibition studies targeting cytochrome P450 or lanosterol 14α-demethylase, leveraging the triazole moiety’s known affinity for heme iron . Advanced studies employ molecular docking (e.g., AutoDock Vina) to predict binding modes with fungal enzymes, followed by SAR analysis of analogs with modified substituents (e.g., methyl vs. cyclopropyl groups) .

Q. How can contradictory data in biological activity studies be resolved?

Contradictions may stem from differences in assay conditions (e.g., pH, serum protein interference) or microbial strain variability. To address this:

- Standardize assays using CLSI or EUCAST guidelines .

- Perform chemo-proteomic profiling (e.g., thermal shift assays) to identify off-target interactions .

- Validate findings across multiple cell lines or animal models to rule out context-dependent effects .

Q. What computational methods are suitable for predicting pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F), blood-brain barrier permeability, and CYP450 metabolism . For example, the logP value (~1.5) suggests moderate lipophilicity, favoring oral absorption.

- Molecular Dynamics (MD) Simulations : Explore stability in biological membranes using GROMACS, focusing on the ester group’s hydrolysis susceptibility .

Q. How can structural analogs guide the design of derivatives with enhanced potency?

Comparative studies of analogs (e.g., ethyl ester vs. methyl ester derivatives) reveal that bulkier substituents at the 2-amino position reduce metabolic clearance but may hinder target binding . Substituting the triazole with imidazole alters selectivity, as seen in fluconazole derivatives . Fragment-based drug design (FBDD) using the Cambridge Structural Database (CSD) can identify optimal substituents for improved affinity .

Methodological Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Data Points | Example Values for Target Compound |

|---|---|---|

| H NMR | Triazole protons, methyl ester (δ) | 8.2 ppm (triazole), 3.7 ppm (OCH) |

| HRMS | [M+H] | m/z 227.1134 (CHNO) |

| HPLC Purity | Retention time, peak area | >98% (C18 column, 0.1% TFA/ACN gradient) |

Q. Table 2. SAR Insights from Analog Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.